Naphthalene, 2,2'-tellurobis-

Description

Historical Development and Significance of Organotellurium Compounds in Chemical Research

The journey of organotellurium chemistry began in 1840 with the synthesis of diethyl telluride by Friedrich Wöhler. researchgate.nettandfonline.comscielo.br For over a century, research primarily focused on the fundamental chemical, physical, and structural properties of these compounds. tandfonline.com Early work established that many aromatic organotellurium compounds were solids and relatively odorless, dispelling some initial reluctance among chemists to work with them. scielo.br

A pivotal shift occurred around the 1970s, as the focus expanded towards the synthetic applications of organotellurium reagents. tandfonline.com Researchers began to recognize and leverage the unique reactivity of tellurium, which often differed from its lighter chalcogen counterparts, selenium and sulfur. tandfonline.comscielo.br This led to the discovery of novel organic transformations and solidified the importance of organotellurium compounds as valuable reagents and intermediates in modern chemical synthesis. researchgate.nettandfonline.com

Overview of Tellurium's Role in Modern Organic and Organometallic Synthesis

Tellurium's position as the last stable element in the chalcogen group gives it distinct properties that are highly valued in synthesis. researchgate.net It is the largest, most polarizable, and least electronegative of the stable chalcogens, which makes the C-Te bond highly reactive and easily cleaved. researchgate.netutexas.edu

Modern organic synthesis utilizes organotellurium compounds for a wide array of transformations. elsevier.com These include, but are not limited to:

Reductions: Tellurium-based reagents are effective in reducing various functional groups. utexas.edu

Carbon-Carbon Bond Formation: Organotellurium compounds participate in reactions that create new C-C bonds, a fundamental process in building complex molecules. tandfonline.com

Functional Group Interconversions: They serve as versatile intermediates for converting one functional group into another. tandfonline.com

Cyclization Reactions: Tellurium can promote the formation of ring structures in unsaturated molecules. scielo.br

Transmetallation Reactions: The tellurium in organotellurides can be exchanged for other metals, such as copper, to create new organometallic reagents with unique reactivity. acs.org

The increasing number of publications involving tellurium highlights its role as a powerful and often highly selective tool for complex chemical manipulations. researchgate.netelsevier.com

Structural Characteristics of Bistellurides and Their Aromatic Analogues

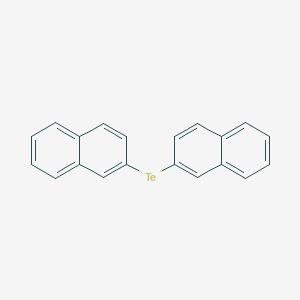

Bistellurides, also known as ditellurides, feature a tellurium-tellurium (Te-Te) bond. The focus of this article, Naphthalene (B1677914), 2,2'-tellurobis-, is a diaryl telluride (Ar₂Te), not a ditelluride (Ar-Te-Te-Ar). Diaryl tellurides consist of a single tellurium atom bridged between two aryl groups. wikipedia.org

The geometry and properties of these molecules are influenced by the nature of the aryl groups and any substituents present. In diaryl tellurides, the C-Te-C bond angle is a key structural parameter. cdnsciencepub.com The flexibility of the aryl rings to rotate around the C-Te bonds can lead to different conformations. researchgate.net

The 2,2'-substitution pattern on a binaphthyl framework is a cornerstone of asymmetric catalysis and chiral ligand design. While Naphthalene, 2,2'-tellurobis- involves two separate naphthalene units attached to a single tellurium atom, the principles of the 2,2'-disubstituted binaphthyl system are relevant. This framework is characterized by axial chirality, arising from the restricted rotation around the C1-C1' bond, which creates a non-planar, helical structure. nih.gov

The rigid and well-defined geometry of 2,2'-disubstituted binaphthyls is crucial for inducing stereoselectivity in chemical reactions. researchgate.net Functionalization at the 2 and 2' positions allows for the creation of a chiral pocket that can effectively control the approach of reactants to a metal center in a catalyst. researchgate.netacs.org The electronic properties of the substituents at these positions can also be fine-tuned to modulate the reactivity and efficiency of the resulting catalysts.

Tellurium-bridged diaryl systems exhibit properties that distinguish them from their sulfur and selenium analogues. As the largest and most polarizable of these chalcogens, tellurium forms longer and weaker bonds with carbon. researchgate.netutexas.edu This increased polarizability of the Te-C bond makes organotellurium compounds more reactive. utexas.edu

In diaryl dichalcogenides (Ar-S-S-Ar, Ar-Se-Se-Ar, Ar-Te-Te-Ar), the chalcogen-chalcogen bond is a key feature. This bond is relatively weak and easily broken, particularly in ditellurides. researchgate.net The C-Se-Se-C dihedral angle in diaryl diselenides is typically close to 90°. researchgate.net Similar structural trends are observed in ditellurides, though the larger size of tellurium influences bond lengths and angles. For instance, the Se-Se bond length in (C₆F₅)₂Se₂ is 2.319 Å, while the S-S bond in its sulfur analogue is 2.059 Å. researchgate.net

The unique electronic structure of tellurium also allows for stronger non-covalent interactions, known as chalcogen bonds, compared to sulfur and selenium. researchgate.net These interactions can play a significant role in the crystal packing and supramolecular chemistry of tellurium-containing compounds. Furthermore, hypervalent interactions, where tellurium engages in bonding beyond the typical octet rule, are more common and pronounced than for its lighter congeners. researchgate.netacs.org

Data Tables

Table 1: Physical and Chemical Properties of Naphthalene

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₈ | wikipedia.org |

| Molar Mass | 128.174 g·mol⁻¹ | wikipedia.org |

| Appearance | White crystalline solid | wikipedia.orgchemicalbook.com |

| Melting Point | 80.26 °C | wikipedia.org |

| Boiling Point | 217.97 °C | wikipedia.org |

| Solubility in Water | 31.6 mg/L (at 25 °C) | wikipedia.org |

| Structure | Fused pair of benzene (B151609) rings | wikipedia.orgchemicalbook.com |

Table 2: Comparison of Group 16 Elements (Chalcogens)

| Element | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Ionization Potential (eV) |

| Oxygen (O) | 66 | 3.5 | 13.61 |

| Sulfur (S) | 104 | 2.5 | 10.36 |

| Selenium (Se) | 117 | 2.4 | 9.75 |

| Tellurium (Te) | 137 | 2.1 | 9.01 |

| Source: Data compiled from search results. utexas.edu |

Properties

CAS No. |

63212-75-9 |

|---|---|

Molecular Formula |

C20H14Te |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

2-naphthalen-2-yltellanylnaphthalene |

InChI |

InChI=1S/C20H14Te/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

InChI Key |

FHQNPTYPPIHUDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[Te]C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 2,2 Tellurobis and Analogous Tellurium Containing Naphthalene Derivatives

General Synthetic Routes to Organotellurium Compounds

The formation of stable carbon-tellurium (C-Te) bonds is the cornerstone of synthesizing organotellurium compounds. Over the years, several reliable methods have been developed, primarily involving the use of tellurium salts, elemental tellurium with organometallic reagents, or alkali metal tellurides.

Alkylation and Arylation of Tellurium Salts

One of the fundamental approaches to forming C-Te bonds involves the reaction of organometallic reagents with tellurium halides, most commonly tellurium tetrachloride (TeCl₄). In this method, organolithium or Grignard reagents act as nucleophilic carbon sources that displace the halide ions on the tellurium center. For the synthesis of diaryl tellurides, the stoichiometry is critical. The reaction of two equivalents of an aryl Grignard reagent (ArMgBr) or an aryllithium (ArLi) with TeCl₄ can yield the corresponding symmetrical diaryl telluride (Ar₂Te). This method is versatile but requires careful control of reaction conditions to avoid the formation of byproducts such as aryltellurium trichlorides (ArTeCl₃) or triaryltelluronium salts.

Reactions Involving Elemental Tellurium with Organometallic Reagents

A widely used and direct method for creating C-Te bonds involves the insertion of elemental tellurium powder into a solution of an organometallic reagent. rsc.org Both aryllithium and Grignard reagents are effective for this transformation. The reaction proceeds by the insertion of a tellurium atom into the carbon-metal bond, forming an organotellurolate intermediate (ArTeLi or ArTeMgBr). wikipedia.org

These intermediates are versatile and can be used in several ways:

Oxidation to Diaryl Ditellurides: Exposure of the aryltellurolate solution to air or another mild oxidizing agent leads to the formation of symmetrical diaryl ditellurides (Ar-Te-Te-Ar). wikipedia.org These ditellurides are often stable, crystalline solids and serve as important precursors for other organotellurium compounds.

Alkylation to Unsymmetrical Tellurides: The aryltellurolate can be reacted with an alkyl halide (R-X) to produce unsymmetrical aryl-alkyl tellurides (Ar-Te-R). wikipedia.org

This approach is particularly advantageous due to the stability and ease of handling of aryl magnesium bromide compounds compared to the often cryogenic conditions required for aryllithium reagents. rsc.org

Utilization of Alkali Metal Tellurides in Controlled Syntheses

The use of alkali metal tellurides, particularly sodium telluride (Na₂Te), offers a powerful and direct route to symmetrical diorganotellurides. wikipedia.org Sodium telluride is typically prepared in situ due to its extreme sensitivity to air. wikipedia.org The preparation involves the reduction of elemental tellurium powder with a suitable reducing agent in an appropriate solvent. mdpi.com Sodium borohydride (B1222165) (NaBH₄) in a solvent like dimethylformamide (DMF) or ethanol (B145695) is a commonly used and efficient reducing system. mdpi.comresearchgate.net

The general procedure involves:

Stirring elemental tellurium with the reducing agent until the tellurium is fully consumed and the solution becomes colorless or pale, indicating the formation of the telluride dianion (Te²⁻). mdpi.com

Adding two equivalents of an organyl halide (R-X or Ar-X) to the solution of Na₂Te. The telluride ion acts as a potent nucleophile, displacing the halide to form the diorganotelluride (R₂Te or Ar₂Te). wikipedia.orgmdpi.com

This method is highly effective for synthesizing symmetrical tellurides from alkyl or aryl halides. The reaction conditions can be optimized by adjusting the stoichiometry of the reducing agent, temperature, and reaction time to selectively favor the formation of the telluride (Te²⁻) over the ditelluride (Te₂²⁻) dianion. mdpi.comnih.gov

| Method | Tellurium Source | Key Reagent | Primary Product | Key Advantages |

|---|---|---|---|---|

| Arylation of Tellurium Salts | Tellurium Tetrachloride (TeCl₄) | ArMgBr or ArLi (2 equiv.) | Symmetrical Diaryl Telluride (Ar₂Te) | Direct formation of telluride. |

| Reaction with Elemental Te | Elemental Tellurium (Te⁰) | ArMgBr or ArLi | Aryltellurolate (ArTe⁻), leading to Diaryl Ditelluride (Ar₂Te₂) upon oxidation. | Utilizes stable elemental tellurium; versatile intermediate. rsc.org |

| Use of Alkali Metal Tellurides | Elemental Tellurium (Te⁰) | Reducing agent (e.g., NaBH₄) followed by Ar-X (2 equiv.) | Symmetrical Diaryl Telluride (Ar₂Te) | High efficiency for symmetrical tellurides; avoids handling organometallics directly with the substrate. wikipedia.orgmdpi.com |

Targeted Synthesis of Naphthalene (B1677914), 2,2'-tellurobis-

The synthesis of Naphthalene, 2,2'-tellurobis-, a symmetrical diaryl telluride, can be achieved by applying the general methodologies described above to naphthalene-based precursors. The primary challenge lies in the selective formation of the C-Te bond at the 2-position of the naphthalene rings.

Strategies for Constructing Diaryl Tellurides with Naphthalene Moieties

The construction of a tellurium bridge between two naphthalene units relies on the generation of a 2-naphthyl nucleophile or electrophile that can react with a suitable tellurium-containing species. A key related compound, di-2-naphthyl ditelluride, has been synthesized and characterized, and its synthesis provides insight into forming the necessary 2-naphthyl-tellurium bond. brandeis.edu It was prepared by reacting 2-chloronaphthalene (B1664065) with alkali metal ditelluride reagents. brandeis.edu This confirms that the 2-position of the naphthalene halide is sufficiently reactive for nucleophilic substitution by a tellurium anion.

Another demonstrated strategy involves the reaction of 1-bromonaphthalene (B1665260) with n-butyllithium to form 1-naphthyllithium, which then reacts with elemental tellurium to create a naphthyl-tellurium bond. rsc.org This organometallic approach is directly applicable to the 2-substituted isomer needed for the target compound.

Potential Pathways for the Formation of Tellurium Bridges Between Naphthalene Units

Based on established organotellurium chemistry, several viable pathways can be proposed for the synthesis of Naphthalene, 2,2'-tellurobis-.

Pathway A: Reaction of Sodium Telluride with 2-Halonaphthalene This is one of the most direct and well-documented strategies for symmetrical diaryl tellurides. wikipedia.org The synthesis would involve the in situ preparation of sodium telluride (Na₂Te) from elemental tellurium and a reducing agent like NaBH₄. Subsequent addition of two equivalents of a 2-halonaphthalene, such as 2-iodonaphthalene (B183038) or 2-bromonaphthalene (B93597), would yield the target compound via nucleophilic substitution. wikipedia.org

Reaction Scheme:2 C₁₀H₇-I + Na₂Te → (C₁₀H₇)₂Te + 2 NaI wikipedia.org

Pathway B: Grignard Reagent Route This pathway begins with the preparation of 2-naphthylmagnesium bromide from the reaction of 2-bromonaphthalene with magnesium metal in an ether solvent like THF. libretexts.orgmasterorganicchemistry.com The resulting Grignard reagent can then be reacted with a tellurium source. The reaction with half an equivalent of tellurium tetrachloride (TeCl₄) could, in principle, yield the desired product directly.

Reaction Scheme:2 C₁₀H₇-MgBr + TeCl₄ → (C₁₀H₇)₂Te + 2 MgBrCl

Pathway C: Organolithium Reagent Route Similar to the Grignard route, 2-naphthyllithium can be generated by reacting 2-bromonaphthalene with an alkyllithium reagent such as n-butyllithium at low temperature. This highly reactive organolithium species can then be treated with elemental tellurium. This initially forms a lithium 2-naphthalenetellurolate (C₁₀H₇TeLi). wikipedia.org While this intermediate is typically oxidized to the ditelluride, it could potentially be used to synthesize the telluride. For instance, reacting the tellurolate with one equivalent of 2-bromonaphthalene might yield the unsymmetrical product, although this is less common for symmetrical syntheses. A more direct, though less controlled, reaction might involve reacting two equivalents of the aryllithium reagent with TeCl₄.

| Pathway | Naphthalene Precursor | Tellurium Source | Key Intermediate | Reaction Type |

|---|---|---|---|---|

| A | 2-Iodonaphthalene or 2-Bromonaphthalene | Sodium Telluride (Na₂Te) | Telluride dianion (Te²⁻) | Nucleophilic Substitution wikipedia.org |

| B | 2-Bromonaphthalene | Tellurium Tetrachloride (TeCl₄) | 2-Naphthylmagnesium bromide (C₁₀H₇MgBr) | Grignard Reaction rsc.org |

| C | 2-Bromonaphthalene | Elemental Tellurium (Te⁰) or TeCl₄ | 2-Naphthyllithium (C₁₀H₇Li) | Organolithium Reaction wikipedia.org |

Exploration of Precursor Compounds for Naphthalene, 2,2'-tellurobis- Synthesis

The synthesis of Naphthalene, 2,2'-tellurobis- (also known as bis(2-naphthyl)telluride) typically proceeds via the formation of a carbon-tellurium bond. Several precursor compounds can be employed to achieve this transformation. A common and effective strategy involves the use of organometallic intermediates derived from 2-substituted naphthalenes.

One of the most prevalent methods for the formation of diaryl tellurides is the reaction of an organolithium or Grignard reagent with a tellurium halide, such as tellurium tetrachloride (TeCl₄) or tellurium tetrabromide (TeBr₄). uzhnu.edu.uamdpi.com In the context of Naphthalene, 2,2'-tellurobis- synthesis, 2-bromonaphthalene or 2-iodonaphthalene can serve as a starting material. The halogenated naphthalene is first converted to its corresponding organolithium or Grignard reagent. For instance, 2-bromonaphthalene can be treated with an alkyllithium reagent like n-butyllithium or with magnesium metal to generate 2-lithionaphthalene or 2-naphthylmagnesium bromide, respectively. This highly nucleophilic organometallic species is then reacted with a tellurium halide. The initial reaction likely forms a diaryl tellurium dihalide intermediate, which can be subsequently reduced to the desired diaryl telluride. Common reducing agents for this purpose include sodium sulfide (B99878) or sodium metabisulfite.

An alternative approach involves the use of arylboronic acids as precursors in a metal-catalyzed cross-coupling reaction. A silver-catalyzed method for the synthesis of symmetrical diaryl tellurides from arylboronic acids and elemental tellurium has been reported. rsc.org In this case, 2-naphthaleneboronic acid would be the key precursor. The reaction is typically carried out in the presence of a silver salt catalyst in a suitable solvent.

Furthermore, the synthesis of symmetrical diorganyl tellurides can be achieved by reacting an organyl halide with sodium telluride (Na₂Te), which can be prepared in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride. mdpi.com Following this methodology, 2-halonaphthalene could be directly coupled to form the target compound.

A summary of potential precursor compounds and their corresponding synthetic strategies is presented in the table below.

| Precursor Compound | Reagent(s) | Intermediate(s) | Product |

| 2-Bromonaphthalene | 1. Mg or n-BuLi 2. TeCl₄ or TeBr₄ 3. Reducing agent (e.g., Na₂S₂O₅) | 2-Naphthylmagnesium bromide or 2-Lithionaphthalene; Bis(2-naphthyl)tellurium dihalide | Naphthalene, 2,2'-tellurobis- |

| 2-Naphthaleneboronic acid | Te, AgNO₃ | - | Naphthalene, 2,2'-tellurobis- |

| 2-Halonaphthalene | Na₂Te (from Te and NaBH₄) | - | Naphthalene, 2,2'-tellurobis- |

Advanced Synthetic Considerations

Regiochemical Control in Tellurium Introduction on Naphthalene Cores

The regiochemistry of the introduction of a tellurium atom onto a naphthalene core is primarily dictated by the position of the leaving group or the site of metalation on the starting naphthalene derivative. To synthesize Naphthalene, 2,2'-tellurobis-, the tellurium atom must be introduced at the 2-position of two separate naphthalene rings. This is achieved by utilizing a 2-substituted naphthalene as the precursor.

For instance, in the organometallic routes, starting with 2-bromonaphthalene or 2-iodonaphthalene ensures that the subsequent metal-halogen exchange or Grignard reagent formation occurs at the 2-position. The resulting 2-naphthyllithium or 2-naphthylmagnesium halide will then react with the tellurium electrophile, leading to the formation of the C-Te bond specifically at the 2-position of the naphthalene ring. The inherent stability and well-defined structure of these organometallic intermediates prevent isomerization under typical reaction conditions, thus ensuring high regiochemical fidelity.

Similarly, in the case of the silver-catalyzed cross-coupling reaction, the use of 2-naphthaleneboronic acid as the starting material directs the coupling to the 2-position of the naphthalene ring. The regioselectivity is therefore pre-determined by the synthesis of the boronic acid precursor.

Direct electrophilic telluration of naphthalene itself is generally not a preferred method for the synthesis of isomerically pure diaryl tellurides. Electrophilic substitution on naphthalene can lead to a mixture of 1- and 2-substituted products, with the ratio being dependent on the reaction conditions. Therefore, to achieve unambiguous regiochemical control for the synthesis of Naphthalene, 2,2'-tellurobis-, the use of a pre-functionalized naphthalene at the 2-position is essential.

Stereochemical Aspects in the Synthesis of Chiral Tellurium-Bridged Systems

The synthesis of chiral organotellurium compounds has garnered interest due to their potential applications in asymmetric synthesis and materials science. Chirality in tellurium-bridged systems can arise from several factors, including the presence of stereogenic centers in the organic framework or, more uniquely, from the tellurium atom itself.

In the case of Naphthalene, 2,2'-tellurobis-, if the naphthalene rings are appropriately substituted with chiral auxiliaries, the resulting molecule will be chiral. However, the tellurium atom in a simple diaryl telluride is generally not considered a stereocenter as the barrier to pyramidal inversion is typically low, leading to rapid racemization at room temperature.

For a tellurium atom to be a stable stereocenter, it usually needs to be part of a more rigid structure, such as a telluronium salt (R₃Te⁺) or a system where lone pair inversion is sterically hindered. The synthesis of chiral, non-racemic organotellurium compounds often involves the use of chiral starting materials or chiral reagents to induce stereoselectivity. nih.gov For example, chiral ligands can be used to direct the stereochemical outcome of a reaction involving a tellurium center.

While the synthesis of chiral tellurium-bridged naphthalene systems is plausible, there are limited specific examples in the literature for compounds analogous to Naphthalene, 2,2'-tellurobis-. The development of such systems would likely require the introduction of steric bulk or chelating groups near the tellurium atom to increase the barrier to inversion.

Analytical Methodologies for Compound Characterization (Excluding Basic Identification Data)

Application of Advanced Spectroscopic Techniques in Organotellurium Chemistry

The characterization of organotellurium compounds relies heavily on a suite of advanced spectroscopic techniques. Among these, ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for obtaining direct information about the tellurium atom and its chemical environment. huji.ac.il

¹²⁵Te NMR Spectroscopy: The ¹²⁵Te nucleus has a spin of 1/2 and a natural abundance of 7.07%, making it amenable to NMR studies. ¹²⁵Te NMR spectra exhibit a very wide chemical shift range, typically spanning over 4000 ppm, which makes the chemical shifts highly sensitive to the electronic and steric environment of the tellurium atom. huji.ac.ilrsc.org For diaryl tellurides, the ¹²⁵Te chemical shifts are generally observed in the range of δ 600-800 ppm (relative to a standard of Me₂Te). researchgate.net The specific chemical shift of Naphthalene, 2,2'-tellurobis- would provide valuable information about the electronic nature of the naphthyl groups and the C-Te-C bond angle. Furthermore, coupling between ¹²⁵Te and adjacent ¹³C or ¹H nuclei can provide through-bond connectivity information.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish correlations between the ¹²⁵Te nucleus and protons or carbons in the naphthalene rings. libretexts.org This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. For instance, an HMBC experiment could show a correlation between the tellurium atom and the carbons at the 1, 2, and 3 positions of the naphthalene rings.

X-ray Crystallography for Precise Structural Determination

For Naphthalene, 2,2'-tellurobis-, an X-ray crystal structure would reveal the exact C-Te-C bond angle, the Te-C bond lengths, and the dihedral angles between the two naphthalene ring systems. This information is crucial for understanding the steric and electronic interactions within the molecule.

The table below summarizes key structural parameters that would be obtained from an X-ray crystallographic analysis of Naphthalene, 2,2'-tellurobis-, with expected values based on related structures.

| Structural Parameter | Expected Value/Information |

| C-Te-C Bond Angle | Approximately 95-105° |

| Te-C Bond Length | Approximately 2.10-2.15 Å |

| Dihedral Angle between Naphthalene Rings | Variable, dependent on crystal packing |

| Molecular Conformation | "Propeller-like" or skewed conformation |

| Intermolecular Interactions | π-π stacking, C-H···π interactions |

Chemical Reactivity and Mechanistic Investigations of Naphthalene, 2,2 Tellurobis Type Compounds

Fundamental Reactivity Patterns of Organotellurium Compounds

The chemical behavior of organotellurium compounds is largely dictated by the tellurium atom, which can exist in multiple oxidation states and exhibits a propensity for dynamic covalent bonding.

A defining characteristic of organotellurium compounds is the facile redox chemistry at the tellurium center, primarily involving the Te(II) and Te(IV) oxidation states. Diaryl tellurides (Ar₂Te), which are Te(II) species, can be readily oxidized to various Te(IV) compounds, such as telluroxides (Ar₂TeO), tellurones (Ar₂TeO₂), and dihalides (Ar₂TeX₂).

This Te(II)/Te(IV) redox cycle is the cornerstone of the catalytic activity observed for many organotellurium compounds, particularly in mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase. In these catalytic cycles, the diaryl telluride is oxidized by an oxidizing agent, such as hydrogen peroxide (H₂O₂), and the resulting Te(IV) species then oxidizes a substrate (e.g., a thiol) before being reduced back to the Te(II) state, thus completing the cycle. nih.gov

The rate of these redox processes is influenced by the nature of the organic substituents. For instance, electron-rich dialkyl tellurides are oxidized more rapidly than diaryl tellurides. nih.gov Photosensitized oxygenation using visible light can also smoothly convert diaryl tellurides into their corresponding telluroxides and tellurones. nih.govbohrium.com The product distribution between the telluroxide and tellurone can be influenced by the steric bulk of the aryl groups and the specific reaction conditions. bohrium.com

Kinetic studies, often performed using stopped-flow spectroscopy, have been crucial in quantifying the individual steps of these catalytic cycles. nih.gov These studies provide rate constants for the oxidation of the telluride (kₒₓ), the subsequent reaction with the substrate (e.g., thiol, k(PhSH)), and the final reductive elimination step (k₁ and k₂).

| Compound Type | Oxidation Rate (kₒₓ) | Substrate Addition (k(PhSH)) | Reductive Elimination (k₁ / k₂) | Reference |

| Dialkyl Telluride | Faster | Comparable to Diaryl | Slower | nih.gov |

| Diaryl Telluride | Slower | Comparable to Dialkyl | Faster | nih.gov |

| Chelated Diaryl Telluride | Unaffected by chelation | Slower by a factor of 10³ | Slower (k₁ by 50x, k₂ by 3x) | nih.gov |

This table presents a qualitative comparison of reaction rates for different types of organotellurides in thiol peroxidase-like reactions.

The tellurium atom in diaryl tellurides like Naphthalene (B1677914), 2,2'-tellurobis- possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. However, the reactivity profile can be inverted through oxidation.

Nucleophilic Reactivity : As Te(II) species, diaryl tellurides can react with alkyl halides or other electrophilic reagents. The synthesis of unsymmetrical tellurides often leverages the nucleophilic character of telluride anions (ArTe⁻), which are readily formed by the reduction of ditellurides. mdpi.com

Electrophilic Reactivity : Upon oxidation to Te(IV), the tellurium center becomes electron-deficient and thus electrophilic. For example, aryltellurium trichlorides, a Te(IV) species, are electrophilic and can react with alkenes and alkynes in tellurocyclofunctionalization reactions to form heterocyclic compounds. thieme-connect.de Similarly, the Te(IV) intermediates in catalytic oxidation cycles are attacked by nucleophilic substrates like thiols. nih.gov

The synthesis of unsymmetrical diaryl tellurides can also be achieved through radical reactions, specifically via a bimolecular homolytic substitution (SH2) mechanism where an aryl radical attacks a diaryl ditelluride. nih.govmdpi.com This highlights the ability of the tellurium center to participate in various reaction manifolds.

Bonds to tellurium are often labile, leading to dynamic exchange processes. This is particularly evident in the chemistry of diorganoditellurides (ArTeTeAr), which are common precursors to diaryl tellurides. Studies using ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy have shown that ditelluride-ditelluride exchange occurs rapidly at room temperature in the absence of any external stimulus, leading to a statistical distribution of products in mixtures. nih.gov

This dynamic character extends to ligand exchange reactions on telluride and other organotellurium centers. ¹²⁵Te NMR is a powerful tool for monitoring these exchanges, as the chemical shift of the ¹²⁵Te nucleus is highly sensitive to its chemical environment. huji.ac.il The exchange of ligands on Te(IV) species is a critical step in many catalytic processes, allowing for the coordination of the substrate before the reductive elimination step. nih.gov The rate and equilibrium of these substitution reactions are dependent on the nature of the incoming and outgoing ligands as well as the steric and electronic properties of the organic groups attached to the tellurium.

Elucidation of Reaction Mechanisms

Understanding the detailed reaction pathways of organotellurium compounds requires a combination of computational and experimental techniques to identify and characterize transient species.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for probing the mechanisms of organotellurium reactions. ekb.eg DFT allows for the investigation of molecular structures, electronic properties, and the energetics of reaction pathways that are often difficult to study experimentally.

Key applications of quantum chemistry in this field include:

Structural Analysis : DFT calculations can predict the geometry of organotellurium compounds, including bond lengths and angles, and explain geometries based on concepts like the Valence Shell Electron Pair Repulsion (VSEPR) theory. For instance, Te(II) compounds often exhibit a distorted tetrahedral geometry, while Te(IV) species can adopt a distorted trigonal bipyramidal geometry. researchgate.net

Electronic Properties : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the donor-acceptor properties and reactivity of the molecules. ekb.eg

NMR Chemical Shift Analysis : Theoretical calculations are used to understand the origin of the wide range of chemical shifts observed in ¹²⁵Te NMR spectroscopy. The chemical shift is linked to the electronic structure, particularly the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals. rsc.orgbohrium.com

Reaction Intermediates and Transition States : DFT can be used to calculate the energies and structures of short-lived intermediates and transition states, helping to map out the entire reaction coordinate and providing a deeper understanding of the reaction mechanism. semanticscholar.org

| Computational Method | Application in Organotellurium Chemistry | Key Insights | Reference |

| Density Functional Theory (DFT) | Geometry Optimization | Prediction of molecular structures and bond angles (e.g., distorted trigonal bipyramidal for Te(IV)). | researchgate.net |

| DFT | HOMO/LUMO Analysis | Determination of electronic properties, donor-acceptor capabilities, and reactivity. | ekb.eg |

| DFT with NLMO Analysis | ¹²⁵Te NMR Chemical Shift Calculation | Linking chemical shifts to the coupling of Te lone pairs with antibonding orbitals. | rsc.orgbohrium.com |

| DFT | Reaction Pathway Modeling | Calculation of energies for intermediates and transition states to elucidate reaction mechanisms. | semanticscholar.org |

This table summarizes the application of quantum chemical methods in the study of organotellurium compounds.

While computational methods provide theoretical insight, experimental techniques are crucial for detecting and characterizing reaction intermediates and validating proposed mechanisms.

Spectroscopic Techniques :

¹²⁵Te NMR Spectroscopy : This is arguably the most powerful tool for studying organotellurium compounds in solution. Its high sensitivity to the electronic environment around the tellurium nucleus allows for the identification of different species, including intermediates, and for monitoring dynamic processes like ligand exchange. nih.govhuji.ac.il

Stopped-Flow Spectroscopy : This technique is used for studying fast reactions, such as the individual steps in a catalytic cycle. By rapidly mixing reactants and monitoring the change in UV-Vis absorbance, it is possible to determine the rate constants for the formation and decay of transient intermediates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is used to identify volatile organic telluride products and can provide clues about reaction pathways, including the potential involvement of intermediate ditelluride species. tandfonline.com

Trapping Experiments : In some cases, reactive intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. For example, trapping experiments have been used to suggest that diaryl telluroxides can capture transient intermediates generated during the singlet oxygen oxidation of other chalcogenides. bohrium.com

These combined computational and experimental approaches provide a detailed picture of the complex reactivity of Naphthalene, 2,2'-tellurobis- type compounds, advancing their application in catalysis and materials science.

Influence of Aromaticity and Naphthalene Substitution on Tellurium Reactivity

The reactivity of the tellurium-tellurium (Te-Te) bond in Naphthalene, 2,2'-tellurobis- and related diaryl ditellurides is intricately linked to the electronic environment of the tellurium atoms. The aromatic nature of the naphthalene rings and the presence of various substituents on these rings can significantly modulate the reactivity of the Te-Te bond, influencing its susceptibility to cleavage and participation in chemical reactions. This section explores the interplay between the aromatic system and substituent effects on the reactivity of the tellurium center.

The naphthalene moiety, with its extended π-electron system, influences the tellurium atom through resonance and inductive effects. The aromatic rings act as electron reservoirs or sinks, depending on the nature of the reaction. The polarizability of the Te-Te bond is a key factor in its reactivity, and this is directly influenced by the electron density on the tellurium atoms, which is in turn governed by the attached naphthalene rings.

Substituents on the naphthalene rings can either enhance or diminish the reactivity of the Te-Te bond by altering the electron density at the tellurium center. The position of the substituent on the naphthalene ring is also crucial, as it determines the extent to which it can interact with the tellurium atom through the aromatic system.

Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the naphthalene ring through the resonance effect. This increased electron density is partially delocalized onto the tellurium atom, leading to a more electron-rich Te-Te bond. An increase in electron density generally makes the tellurium atoms more nucleophilic and can facilitate oxidative addition reactions. However, this increased electron density can also strengthen the Te-Te bond, making its homolytic cleavage more difficult.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the naphthalene ring and, consequently, on the tellurium atom. This makes the tellurium atoms more electrophilic and the Te-Te bond more susceptible to nucleophilic attack. The reduced electron density can weaken the Te-Te bond, facilitating its cleavage. The increased electrophilicity of the tellurium center in the presence of EWGs can enhance its reactivity towards nucleophiles and in certain catalytic cycles.

The influence of these substituents on the electronic environment of the tellurium atom can be probed using various spectroscopic techniques, most notably ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the tellurium nucleus is highly sensitive to its electronic environment. Electron-donating groups are expected to cause an upfield shift (lower ppm value) in the ¹²⁵Te NMR spectrum, indicating a more shielded and electron-rich tellurium nucleus. Conversely, electron-withdrawing groups are expected to cause a downfield shift (higher ppm value), indicating a more deshielded and electron-poor tellurium nucleus. This correlation between the ¹²⁵Te chemical shift and the electronic nature of the substituents provides a valuable tool for predicting the reactivity of substituted Naphthalene, 2,2'-tellurobis- compounds.

Representative ¹²⁵Te NMR Chemical Shifts and Predicted Reactivity of Substituted Naphthalene, 2,2'-tellurobis- Derivatives

| Substituent (R) on Naphthalene Ring | Nature of Substituent | Expected ¹²⁵Te NMR Chemical Shift (ppm) | Predicted Effect on Te-Te Bond Reactivity |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | ~480 | Baseline reactivity |

| -OCH₃ (Methoxy) | Electron-Donating | < 480 | Increased nucleophilicity of Te, potentially slower homolytic cleavage |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly < 480 | Slightly increased nucleophilicity of Te |

| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Slightly > 480 | Slightly increased electrophilicity of Te |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | > 480 | Increased electrophilicity of Te, more susceptible to nucleophilic attack |

A practical example of the influence of the naphthalene moiety on the reactivity of the tellurium center can be seen in the antioxidant properties of dinaphthyl ditellurides. A study comparing the antioxidant activity of diphenyl ditelluride with its naphthalene analogs, 1-dinaphthyl ditelluride and 2-dinaphthyl ditelluride, revealed that the change from a phenyl to a naphthyl group can affect their biological reactivity. While the thio-peroxidase-like activity was not significantly altered, the capacity to inhibit iron-induced lipid peroxidation was influenced by the nature of the aromatic group. This demonstrates that the extended aromatic system of the naphthalene ring plays a role in modulating the redox properties of the tellurium center.

Antioxidant Activity of Diorganoyl Ditellurides

| Compound | Thio-peroxidase-like Activity (Relative) | Inhibition of Fe(II)-induced Lipid Peroxidation (Relative Potency) |

|---|---|---|

| Diphenyl ditelluride | Baseline | Baseline |

| 1-Dinaphthyl ditelluride | Similar to baseline | Potentially altered |

| 2-Dinaphthyl ditelluride | Similar to baseline | Potentially altered |

Coordination Chemistry of Naphthalene, 2,2 Tellurobis As a Ligand

Principles of Ligand Design for Telluroether-Based Systems

The design of telluroether-based ligands is guided by fundamental principles that dictate their coordination behavior. These include the steric and electronic properties of the ligand framework and the resulting chelation characteristics.

Steric and Electronic Effects of the Naphthalene (B1677914), 2,2'-tellurobis- Framework

The Naphthalene, 2,2'-tellurobis- ligand features two bulky naphthalene rings linked by a tellurium atom. The steric hindrance imposed by the naphthyl groups is expected to be a dominant factor in its coordination chemistry. The large spatial footprint of these groups would likely influence the coordination geometry around a metal center, potentially favoring complexes with lower coordination numbers or leading to distorted geometries. The rigidity of the naphthalene backbone, in contrast to more flexible alkyl chains, would also impose constraints on the conformational adaptability of the ligand upon coordination.

Chelation Properties and Configurational Preferences in Tellurium Ligands

The geometry of Naphthalene, 2,2'-tellurobis- suggests it would most likely act as a monodentate ligand through its tellurium atom. For this ligand to act as a bidentate chelating agent, coordination would require the involvement of one of the naphthalene rings, which is electronically possible but sterically demanding. The formation of a chelate ring involving the tellurium and a carbon atom of the naphthalene ring would result in a strained four-membered ring, which is generally unfavorable.

However, in the context of 2,2'-disubstituted binaphthyl systems, the spatial arrangement of the donor atoms is critical for chelation. For a ligand like Naphthalene, 2,2'-tellurobis- to chelate effectively, it would likely require the presence of another donor atom at the 2'-position of the second naphthyl ring. Without such a secondary donor site, the ligand is predisposed to a monodentate coordination mode. The inherent chirality of atropisomeric 2,2'-disubstituted binaphthyl systems could also play a role in the stereochemistry of the resulting metal complexes, should chelation occur.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with telluroether ligands typically involves the reaction of a metal precursor with the pre-synthesized ligand in a suitable solvent.

Complexation with Transition Metals (e.g., Palladium, Rhenium)

Palladium: Palladium(II) complexes with telluroether ligands are well-documented. A hypothetical synthesis of a palladium complex with Naphthalene, 2,2'-tellurobis- could involve the reaction of a common palladium(II) precursor, such as palladium(II) chloride or bis(acetonitrile)palladium(II) dichloride, with the ligand in a solvent like dichloromethane (B109758) or toluene. The expected product would likely be a square planar complex of the type [PdCl2(L)2], where L is Naphthalene, 2,2'-tellurobis-. The steric bulk of the ligand might, however, favor the formation of a dinuclear, halogen-bridged complex, [Pd2(μ-Cl)2Cl2(L)2].

Rhenium: The coordination chemistry of rhenium with telluroether ligands is less explored than that of palladium. Rhenium is often used in various oxidation states, and the choice of precursor would be critical. For instance, a rhenium(I) carbonyl complex could potentially be formed by reacting a precursor like pentacarbonylrhenium(I) chloride with Naphthalene, 2,2'-tellurobis-. This might lead to the substitution of one or more carbonyl ligands, forming a complex such as [Re(CO)4Cl(L)] or [Re(CO)3Cl(L)2]. The reaction conditions, such as temperature and reaction time, would be crucial in determining the final product. A related study on Bis(6-diphenylphosphinoacenaphth-5-yl)telluride, which has a naphthalene-like core, has shown that it can act as a bidentate or tridentate ligand towards rhenium carbonyls, although this ligand possesses additional phosphine (B1218219) donor groups.

Formation of Organometallic Complexes Incorporating Naphthalene, 2,2'-tellurobis-

The formation of organometallic complexes would involve the direct bonding of a carbon atom from the naphthalene ring to the metal center. While plausible, this would likely require specific reaction conditions to activate a C-H bond on the naphthalene ring. Such cyclometalation reactions are known for related ligands but would face significant steric challenges with the bulky Naphthalene, 2,2'-tellurobis- ligand.

Structural Analysis of Coordination Compounds

Without experimental data, the structural analysis of coordination compounds of Naphthalene, 2,2'-tellurobis- remains speculative. Key characterization techniques would include:

NMR Spectroscopy: 1H and 13C NMR would be used to characterize the organic framework of the ligand upon coordination. 125Te NMR spectroscopy would be particularly informative, as the chemical shift of the tellurium nucleus is highly sensitive to its coordination environment. A significant upfield or downfield shift upon coordination would be expected.

Infrared (IR) and Raman Spectroscopy: These techniques would be useful for identifying the vibrational modes of the ligand and any changes upon coordination. In the case of rhenium carbonyl complexes, the CO stretching frequencies in the IR spectrum would provide valuable information about the electronic environment of the metal center.

Geometrical Arrangements Around the Metal Center

The coordination of Naphthalene, 2,2'-tellurobis- to a metal center is expected to result in specific geometrical arrangements dictated by the coordination number of the metal, its electronic configuration, and the steric demands of the ligand. While crystallographic data for complexes specifically containing the Naphthalene, 2,2'-tellurobis- ligand are not extensively documented, analogies can be drawn from studies on other diaryl telluride complexes.

In transition metal complexes, diaryl telluride ligands typically coordinate in a monodentate fashion through the tellurium atom. The geometry around the metal center is then completed by other ligands present in the coordination sphere. Common geometries observed for transition metal complexes include square planar, tetrahedral, and octahedral arrangements. libretexts.org For instance, in a four-coordinate complex, the bulky naphthalene groups of the Naphthalene, 2,2'-tellurobis- ligand would likely influence the adoption of a distorted tetrahedral geometry to minimize steric hindrance between the ligands. In a six-coordinate octahedral complex, the Naphthalene, 2,2'-tellurobis- ligand would occupy one coordination site, with the remaining sites filled by other ligands.

The immediate coordination geometry around the tellurium atom in organotellurium compounds is often a pseudo-trigonal bipyramidal structure, which includes a stereochemically active lone pair of electrons. tandfonline.com When coordinated to a metal, this basic geometry is largely retained, with the metal-tellurium bond adding to the coordination sphere of the tellurium atom. The large size of the tellurium atom and the presence of the bulky naphthyl groups can lead to distortions from ideal geometries in the resulting metal complexes.

| Coordination Number | Typical Geometry | Anticipated Distortions with Naphthalene, 2,2'-tellurobis- |

|---|---|---|

| 4 | Tetrahedral or Square Planar | Significant distortion from ideal angles due to steric repulsion between the naphthyl groups and other ligands. |

| 5 | Trigonal Bipyramidal or Square Pyramidal | The bulky ligand may favor the geometry that maximizes the distance between the naphthyl groups. |

| 6 | Octahedral | The ligand would occupy one site, potentially causing elongation of the trans M-L bond due to the electronic influence of the tellurium donor. |

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state structures of coordination compounds containing Naphthalene, 2,2'-tellurobis- are expected to be significantly influenced by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies. Organotellurium compounds are well-known for their propensity to engage in secondary bonding interactions, where the tellurium atom acts as a Lewis acid, interacting with Lewis bases. tandfonline.com

In the crystal packing of metal complexes of Naphthalene, 2,2'-tellurobis-, several types of non-covalent interactions are anticipated to play a crucial role:

Chalcogen Bonding: The tellurium atom, even when coordinated to a metal, can participate in chalcogen bonding. This involves the interaction of the electropositive region on the tellurium atom (the σ-hole) with an electron-rich species, such as a halide, oxygen, or nitrogen atom from a neighboring molecule. acs.org These interactions are directional and can lead to the formation of one-, two-, or three-dimensional networks. acs.org

π-π Stacking: The large aromatic surfaces of the naphthalene rings provide ideal platforms for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, would be a significant driving force in the crystal packing, leading to the formation of columnar or layered structures.

C-H···π Interactions: The hydrogen atoms of the naphthalene rings can interact with the π-systems of adjacent molecules, further stabilizing the supramolecular architecture. These weak hydrogen bonds are ubiquitous in the crystal structures of aromatic compounds.

The crystal structure of the related compound, bis(1-naphthyl) telluride, reveals a three-dimensional network formed through a combination of π-π stacking and C-H···π interactions, as well as Te···π contacts. scispace.com It is highly probable that metal complexes of Naphthalene, 2,2'-tellurobis- would exhibit similar or even more complex supramolecular structures, with the added dimension of metal-ligand coordination and the possibility of interactions involving the co-ligands and counter-ions.

| Interaction Type | Description | Expected Impact on Crystal Packing |

|---|---|---|

| Chalcogen Bonding (Te···X) | Interaction between the electropositive region on the Te atom and a Lewis base (X). | Directional control over the assembly of molecules, leading to chains or sheets. |

| π-π Stacking | Attractive non-covalent interactions between the aromatic rings of the naphthalene moieties. | Formation of columnar or layered supramolecular structures. |

| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the π-face of the naphthalene rings. | Reinforcement of the overall crystal packing and stabilization of the 3D network. |

| Van der Waals Forces | General non-specific attractive forces between molecules. | Contribution to the overall lattice energy and dense packing of molecules. |

Catalytic Applications of Naphthalene, 2,2 Tellurobis Derived Catalysts

Homogeneous Catalysis Utilizing Tellurium Complexes

Organotellurium compounds have emerged as versatile ligands and catalysts in a variety of organic transformations. Their unique electronic and steric properties can influence the activity and selectivity of metal catalysts.

Application in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Complexes derived from tellurium-containing ligands have shown considerable promise in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in synthetic organic chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules, and the development of efficient catalyst systems is a continuous area of research. Organotellurium ligands have been successfully employed in these reactions. For instance, palladium(II) complexes of a structurally similar compound, 2,2'-tellurobis(N,N-diphenylacetamide), have been demonstrated to be efficient catalysts for the Suzuki-Miyaura coupling reaction. bohrium.com This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reactions catalyzed by these tellurium-ligated palladium complexes can be carried out under mild conditions, such as at room temperature and under aerobic conditions, with low catalyst loadings, demonstrating high efficiency. bohrium.com The general scheme for the Suzuki-Miyaura coupling reaction is depicted below:

General Scheme for Suzuki-Miyaura Coupling

Where R1 and R2 are organic moieties, and X is a halide.

The following interactive data table summarizes the catalytic activity of a palladium(II) complex of 2,2'-tellurobis(N,N-diphenylacetamide) in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. bohrium.com

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Biphenyl | 98 |

| Bromobenzene | Biphenyl | 95 |

| 4-Iodotoluene | 4-Methylbiphenyl | 97 |

| 4-Bromotoluene | 4-Methylbiphenyl | 94 |

| 4-Iodoanisole | 4-Methoxybiphenyl | 96 |

The scope of tellurium-ligated palladium catalysts extends to various aryl and heteroaryl substrates. However, the reactivity can be influenced by the electronic and steric nature of the substrates. Electron-rich and sterically unhindered aryl halides tend to exhibit higher reactivity. A significant advantage of these catalysts is their tolerance to a wide range of functional groups. nih.gov

Limitations may arise with highly deactivated or sterically hindered substrates, which might require higher catalyst loadings or elevated temperatures. Furthermore, while the focus here is on Suzuki-Miyaura coupling, the application of such catalysts in other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig aminations is an area of ongoing investigation. nih.gov

Mechanistic Role of the Tellurium Moiety in Catalytic Cycles

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov The tellurium ligand plays a crucial role in this cycle. The σ-donating character of the tellurium atom can increase the electron density on the palladium center, which facilitates the rate-determining oxidative addition step. nih.gov

Moreover, the steric bulk of the naphthalene (B1677914) groups in a "Naphthalene, 2,2'-tellurobis-" derived ligand could promote the reductive elimination step, leading to faster catalyst turnover. nih.gov In some cases, the organotellurium ligand can act as a precursor to form catalytically active palladium-telluride nanoparticles in situ. researchgate.netresearchgate.net These nanoparticles can then serve as the actual catalytic species. acs.org Mechanistic studies, including kinetic analysis and the use of techniques like ESI-MS, have suggested that tellurium-containing ligands can also facilitate the formation of more reactive cationic palladium species, which can accelerate the C-H activation step in certain reactions. nih.govrsc.org

Strategies for Enhancing Catalyst Activity and Selectivity

Several strategies can be employed to enhance the activity and selectivity of catalysts derived from "Naphthalene, 2,2'-tellurobis-" analogues.

Ligand Modification : Fine-tuning the electronic and steric properties of the ligand by introducing different substituents on the naphthalene rings can modulate the catalyst's reactivity and selectivity. nih.gov

Additive Effects : The addition of co-catalysts or specific additives can sometimes improve the reaction efficiency.

Reaction Conditions Optimization : Systematically varying parameters such as solvent, base, and temperature can lead to significant improvements in catalyst performance.

Surface Modification : In cases where nanoparticles are the active species, modifying the surface of these nanoparticles can enhance their stability and catalytic activity. nih.gov

Photocatalytic Research Involving Tellurium Chromophores (Analogous Systems)

Tellurophenes, for example, have been investigated for their ability to act as photosensitizers. scholaris.ca They can absorb light and transfer the energy to other molecules, or they can generate reactive oxygen species like singlet oxygen. scholaris.ca This property makes them potential candidates for applications in photodynamic therapy and photocatalytic oxidation reactions.

Recent research has also explored the use of various tellurium nanostructures as photocatalysts for the degradation of organic pollutants and for hydrogen production under visible light irradiation. mdpi.com For instance, tellurium nanosheets have shown high efficiency in the photodegradation of methylene (B1212753) blue. mdpi.com The introduction of a co-catalyst like platinum can further enhance the rate of photocatalytic hydrogen production. mdpi.com These findings suggest that tellurium-based materials, in general, hold promise for photocatalytic applications.

Photo-induced Redox Cycles in Organotellurium Compounds

The catalytic utility of organotellurium compounds is often rooted in their ability to undergo redox cycling between different oxidation states, typically Te(II) and Te(IV). Photo-induced processes can play a crucial role in driving these redox cycles, enabling catalytic transformations. nih.gov The absorption of light can excite the organotellurium compound, facilitating electron transfer processes that are central to its catalytic function. nih.gov

In a typical photo-induced redox cycle, an organotellurium(II) compound can be photo-oxidized to a telluroxide, a Te(IV) species. acs.org For instance, the photo-oxidation of diaryl tellurides in a protic solvent like ethanol (B145695) can selectively produce the corresponding telluroxides in quantitative yields. acs.org This process involves the generation of a reactive oxygen species or direct interaction with an oxidizing agent in the presence of light. The resulting organotellurium(IV) species can then act as an oxidant in a subsequent reaction, transferring its oxygen atom to a substrate and regenerating the original organotellurium(II) catalyst, thus completing the catalytic cycle. The efficiency of this cycle can be influenced by the nature of the organic substituents on the tellurium atom and the reaction conditions. acs.org

Exploratory Applications in Oxidation Reactions

The primary area of exploration for organotellurium catalysts is in oxidation reactions. acs.orgresearchgate.net These compounds have shown promise in catalyzing a variety of oxidative transformations, often with high efficiency and selectivity. The development of catalysts derived from Naphthalene, 2,2'-tellurobis- would likely target similar applications.

One notable application of organotellurium compounds is in the activation of hydrogen peroxide for the oxidation of various substrates. acs.org For example, Detty's group developed a series of organotellurium catalysts for the activation of H₂O₂ in the oxidation of halide salts. acs.org In this system, the organotellurium compound facilitates the transfer of an oxygen atom from hydrogen peroxide to the halide, generating a reactive halogenating agent.

The general mechanism for such oxidation reactions involves the initial oxidation of the Te(II) species to a Te(IV) species by an oxidant (e.g., H₂O₂). This activated tellurium species then oxidizes the substrate, regenerating the Te(II) catalyst. The choice of the organic framework of the tellurium compound can influence its catalytic activity and selectivity.

Below is a table summarizing representative oxidation reactions catalyzed by organotellurium compounds, which could be explored with catalysts derived from Naphthalene, 2,2'-tellurobis-.

| Substrate Class | Oxidizing Agent | Product Class | Reference |

| Alkenes | H₂O₂ | Epoxides | researchgate.net |

| Halide Salts | H₂O₂ | Halogenated Products | acs.org |

| Diaryl Tellurides | Light/O₂ in protic solvent | Telluroxides | acs.org |

Theoretical and Computational Chemistry of Naphthalene, 2,2 Tellurobis

Electronic Structure Investigations

The electronic structure of a molecule is fundamental to its chemical reactivity, optical properties, and intermolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics for complex molecules like Naphthalene (B1677914), 2,2'-tellurobis-.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For Naphthalene, 2,2'-tellurobis-, the HOMO is expected to be delocalized over the π-conjugated system of the naphthalene rings, with a significant contribution from the p-orbitals of the tellurium atom. The LUMO is also anticipated to be a π*-antibonding orbital distributed across the aromatic framework. The presence of the large, polarizable tellurium atom is predicted to raise the energy of the HOMO and lower the energy of the LUMO compared to its lighter chalcogen analogues (sulfur and selenium), leading to a smaller HOMO-LUMO gap. This smaller gap suggests that Naphthalene, 2,2'-tellurobis- would be more reactive and susceptible to oxidation than its sulfur or selenium counterparts.

A hypothetical HOMO-LUMO analysis for Naphthalene, 2,2'-tellurobis- in comparison to its sulfur analogue is presented below. The values are illustrative and based on general trends observed in organochalcogen compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene, 2,2'-thiobis- | -5.8 | -1.2 | 4.6 |

| Naphthalene, 2,2'-tellurobis- | -5.4 | -1.5 | 3.9 |

This table is interactive. You can sort and filter the data.

Charge Distribution and Bond Character in Tellurium-Containing Naphthalenes

The charge distribution within Naphthalene, 2,2'-tellurobis- is influenced by the electronegativity difference between carbon and tellurium. Tellurium is less electronegative than carbon, which would result in a partial positive charge on the tellurium atom and a slight negative charge on the adjacent carbon atoms. This polarization of the C-Te bond affects the molecule's electrostatic potential and its interaction with other molecules.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. In Naphthalene, 2,2'-tellurobis-, NBO analysis would likely reveal the hypervalent nature of the tellurium atom, participating in delocalized bonding with the naphthalene rings. The C-Te bonds are expected to have a significant covalent character with a degree of ionic contribution.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of Naphthalene, 2,2'-tellurobis- is crucial for its physical and chemical properties. Computational methods are employed to find the most stable geometry (the global minimum on the potential energy surface) and to explore different possible conformations. researchgate.net

Conformational analysis would involve rotating specific bonds to identify different conformers and their relative energies. While the rigid fused ring system limits conformational flexibility, subtle puckering or twisting of the molecule could be explored.

Simulation of Reaction Mechanisms and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the energies of reactants, products, intermediates, and transition states. nih.gov For Naphthalene, 2,2'-tellurobis-, potential reactions could include oxidation at the tellurium center, electrophilic substitution on the naphthalene rings, or its participation as a ligand in coordination chemistry.

To simulate a reaction, a reaction coordinate is defined, and the energy profile along this coordinate is calculated. The highest point on this profile corresponds to the transition state, which is a critical point for determining the reaction rate. Frequency calculations are performed to confirm that the optimized geometry is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹²⁵Te) can be calculated to aid in the interpretation of NMR spectra. The chemical shift of the ¹²⁵Te nucleus would be particularly sensitive to the electronic environment of the tellurium atom.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The calculations would reveal the energies and intensities of the electronic transitions, which are related to the HOMO-LUMO gap and other molecular orbitals.

Ligand Field Theory and Bonding Analysis in Metal Complexes

Naphthalene, 2,2'-tellurobis- can act as a ligand in coordination complexes with transition metals. The tellurium atom, with its lone pairs of electrons, can donate to a metal center. Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in such complexes. wikipedia.orglibretexts.orglibretexts.org

In a metal complex of Naphthalene, 2,2'-tellurobis-, the interaction between the metal d-orbitals and the ligand orbitals (primarily the lone pairs on the tellurium atom) would lead to a splitting of the d-orbital energies. uni-siegen.de The magnitude of this splitting, known as the ligand field splitting parameter (Δ), depends on the metal, the ligand, and the geometry of the complex. uni-siegen.dewpmucdn.com

Advanced Applications and Future Research Directions

Role as a Precursor in Advanced Materials Science

The potential utility of Naphthalene (B1677914), 2,2'-tellurobis- as a precursor in materials science is an area ripe for investigation. The presence of tellurium and the aromatic naphthalene framework suggests theoretical possibilities, although no specific studies have been identified to substantiate these claims for this particular molecule.

Potential for Tellurium-Containing Thin Film Deposition (Based on General Telluride Applications)

Theoretically, organotellurium compounds can serve as precursors for the deposition of tellurium-containing thin films through techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD). These methods rely on the volatility and controlled decomposition of the precursor molecule. The viability of Naphthalene, 2,2'-tellurobis- for such applications would depend on its thermal stability and vapor pressure, properties that have not been documented in the available literature.

Integration into Semiconductor and Optoelectronic Materials

Tellurium-based materials, such as cadmium telluride (CdTe), are well-known for their semiconductor properties and use in photovoltaic cells and other optoelectronic devices. The incorporation of a molecule like Naphthalene, 2,2'-tellurobis- into such materials would be a novel approach. The large, conjugated naphthalene systems could theoretically influence the electronic band structure and charge transport properties of the resulting material. However, without experimental data, this remains a speculative concept.

Exploration of Novel Tellurium-Based Functional Materials

The synthesis of new functional materials incorporating Naphthalene, 2,2'-tellurobis- could lead to interesting properties. The combination of the tellurium atom with its specific electronic characteristics and the rigid, planar naphthalene backbone could give rise to materials with unique optical or electronic responses. Research in this area would first need to establish synthetic routes to incorporate this molecule into larger polymeric or crystalline structures.

Expansion of Catalytic Scope for Naphthalene, 2,2'-tellurobis- Ligands

Organotellurium compounds have been explored as ligands in various catalytic reactions. The tellurium atom can coordinate to a metal center, and the organic substituents can influence the steric and electronic environment of the catalyst. For Naphthalene, 2,2'-tellurobis-, the bulky naphthalene groups would create a specific steric pocket around a coordinated metal, potentially leading to selectivity in catalytic transformations. To date, no studies have been published that specifically utilize Naphthalene, 2,2'-tellurobis- as a ligand in catalysis.

Development of Asymmetric Catalysis through Chiral Derivatization

A significant area of modern chemistry is asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially. If chiral centers were introduced into the naphthalene framework of Naphthalene, 2,2'-tellurobis-, the resulting molecule could serve as a chiral ligand. Such a ligand could be employed in metal-catalyzed reactions to achieve high enantioselectivity. The development of synthetic methods to produce chiral derivatives of Naphthalene, 2,2'-tellurobis- would be the first critical step in this research direction.

Synergistic Effects of Tellurium and Other Chalcogen Atoms in Ligand Design

Ligand design often involves the combination of different donor atoms to fine-tune the properties of a catalyst. One could envision derivatives of Naphthalene, 2,2'-tellurobis- where one of the tellurium atoms is replaced by another chalcogen, such as sulfur or selenium. This would create a mixed-chalcogen ligand with potentially unique coordination properties and catalytic activity. The interplay between the different chalcogen atoms could lead to synergistic effects, enhancing catalytic performance. This remains a theoretical proposition awaiting experimental validation.

Interdisciplinary Research Opportunities in Tellurium Chemistry

The unique chemical properties of tellurium, positioned between metals and non-metals, have opened up a rich and diverse landscape for interdisciplinary research. csic.es The versatility of organotellurium compounds, in particular, provides a platform for collaboration between chemists, physicists, materials scientists, biologists, and environmental scientists. The exploration of tellurium chemistry is leading to innovations in materials science, medicine, and catalysis, highlighting its potential to address contemporary scientific and technological challenges. rsc.orgrsc.org

One of the most promising areas of interdisciplinary research is in the development of novel functional materials. Tellurium-containing materials are being investigated for their applications in electronics and energy conversion. For instance, the semiconductor properties of tellurium and its compounds are being harnessed in the development of transistors, and thermoelectric devices that can convert waste heat into electricity. wikipedia.orgsamaterials.com The incorporation of organic moieties, such as naphthalene, into tellurium-based structures could lead to the development of new organic semiconductors with tailored electronic properties.

In the realm of medicine and biology, organotellurium compounds are emerging as candidates for therapeutic agents. Their redox activity is a key feature that is being explored for the development of antioxidants and anticancer drugs. rsc.org The ability of tellurium to interact with sulfur-containing biomolecules, such as enzymes, presents opportunities for designing targeted therapies. wikipedia.org Research into the biological activities of tellurium compounds is a highly interdisciplinary field, requiring expertise in synthetic chemistry, biochemistry, and pharmacology.

Furthermore, the catalytic activity of tellurium compounds is a subject of intense investigation. Organotellurium compounds have been shown to be effective catalysts in a variety of organic reactions, including oxidation and reduction processes. nih.gov This has significant implications for green chemistry and the development of more efficient and sustainable chemical processes. The interface of tellurium chemistry with environmental science is also a growing area of research, with studies focusing on the environmental fate and impact of tellurium compounds, as well as their potential use in remediation technologies. researchgate.net

The study of compounds like "Naphthalene, 2,2'-tellurobis-" would lie at the intersection of these exciting research areas. The naphthalene moiety could influence the electronic and photophysical properties of the molecule, making it a candidate for applications in organic electronics or as a photosensitizer. Its biological activity could also be of interest, given the known bioactivity of both naphthalene derivatives and organotellurium compounds.

Table 1: Interdisciplinary Research Areas in Tellurium Chemistry

| Research Area | Key Disciplines Involved | Potential Applications of Tellurium Compounds |

|---|---|---|

| Materials Science | Chemistry, Physics, Engineering | Semiconductors, thermoelectric devices, solar cells, optical materials |

| Medicinal Chemistry | Chemistry, Biology, Pharmacology | Anticancer agents, antioxidants, enzyme inhibitors, antimicrobial agents |

| Catalysis | Chemistry, Chemical Engineering | Green chemistry, organic synthesis, industrial process optimization |

| Environmental Science | Chemistry, Geology, Toxicology | Environmental remediation, understanding elemental cycles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.